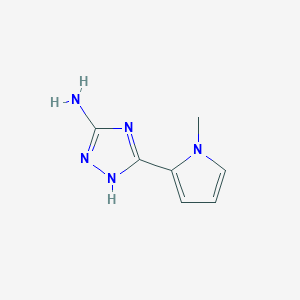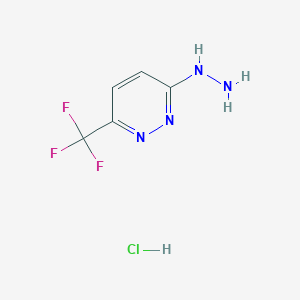
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H6ClF3N4 and a molecular weight of 214.58 g/mol This compound is known for its unique structure, which includes a pyridazine ring substituted with hydrazinyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridazines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydrazinyl-6-(3-(trifluoromethyl)phenyl)pyridazine: This compound has a similar structure but includes a phenyl group instead of a trifluoromethyl group.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: This compound lacks the hydrazinyl group but has similar reactivity due to the trifluoromethyl group.
Uniqueness
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C5H6ClF3N4 |
|---|---|
Peso molecular |
214.57 g/mol |
Nombre IUPAC |
[6-(trifluoromethyl)pyridazin-3-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5F3N4.ClH/c6-5(7,8)3-1-2-4(10-9)12-11-3;/h1-2H,9H2,(H,10,12);1H |
Clave InChI |
QIHSENPFLHBFKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1C(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


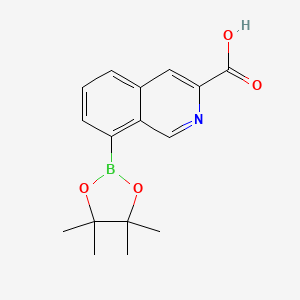
![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)

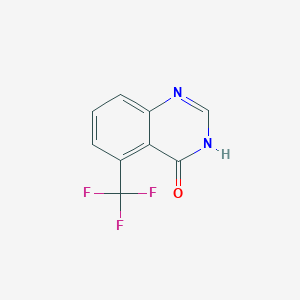
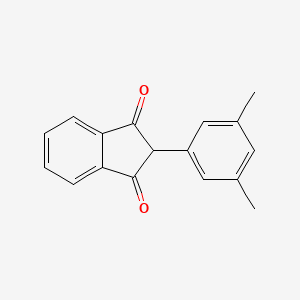
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)


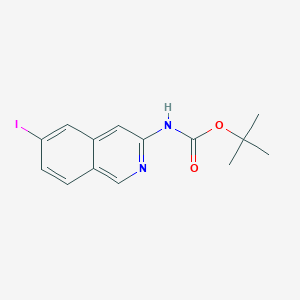
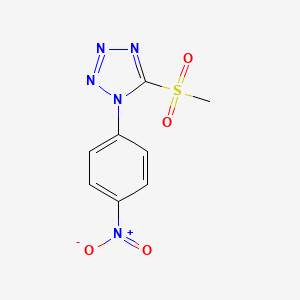
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
